Product packaging for Deanol orotate(Cat. No.:CAS No. 1446-06-6)

Deanol orotate

Cat. No.: B1669967
CAS No.: 1446-06-6
M. Wt: 245.23 g/mol
InChI Key: ROHGCLWGNSVXHD-UHFFFAOYSA-N
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Description

Deanol orotate, also known as DMAE orotate, is a chemical salt with the CAS number 1446-06-6 and a molecular formula of C9H15N3O5 . Its molecular weight is 245.23 g/mol . The compound is formed from 2-(dimethylamino)ethanol (Deanol or DMAE) and orotic acid . Deanol is a precursor to choline, which is involved in the biosynthesis of the neurotransmitter acetylcholine . Acetylcholine is critically involved in functions of the brain and nervous system, and this postulated mechanism has driven historical research interest in Deanol and its salts for various neurological conditions . Previous studies on Deanol have explored its potential effects in areas such as attention deficit-hyperactivity disorder (ADHD), Alzheimer's disease, autism, and tardive dyskinesia . It is crucial to note that clinical evidence for the efficacy of Deanol in these conditions is generally lacking or indicates likely ineffectiveness for specific uses like Alzheimer's disease and tardive dyskinesia . Furthermore, one study on senile dementia suggested that while Deanol might produce positive behavioral changes such as reduced irritability and increased motivation, it did not demonstrate improvement in memory or other core cognitive functions . This product, this compound, is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound with appropriate care and in accordance with all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O5 B1669967 Deanol orotate CAS No. 1446-06-6

Properties

IUPAC Name

2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGCLWGNSVXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162762
Record name Deanol orotate
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Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446-06-6
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 2-(dimethylamino)ethanol (1:1)
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Record name Deanol orotate
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Record name Deanol orotate
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Record name 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 2-(dimethylamino)ethanol (1:1)
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Record name DEANOL OROTATE
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Preclinical Investigations of the Deanol Moiety: Mechanisms and Pathways

Molecular Mechanisms of Deanol's Biological Actions

Studies at the molecular level have sought to elucidate how the deanol moiety influences neuronal function and cellular processes.

A major area of preclinical investigation has been the relationship between deanol and the cholinergic system, which is critical for various cognitive and physiological functions.

Preclinical studies have demonstrated that administration of deanol can influence choline (B1196258) concentrations in biological systems. Treatment with DMAE in rats has been shown to significantly increase the concentration of choline in both plasma and brain europa.eunih.govnih.gov. Similarly, in mice, administration of deanol induced an increase in both the concentration and the rate of turnover of free choline in blood capes.gov.br. An increase in the concentration of choline in kidneys was also observed in mice treated with deanol capes.gov.br. The observed changes in choline levels were primarily extraneuronal europa.eu. It has been suggested that deanol increases choline concentration in blood by inhibiting its metabolism in tissues capes.gov.br.

Deanol is structurally similar to choline, an essential nutrient nih.govnih.gov. Preclinical studies indicate that deanol can cross the blood-brain barrier to a certain extent europa.eu. Investigations into its interaction with choline transport systems have shown that deanol can act as a competitive inhibitor. In vitro studies using rat brain synaptosomes found [2H6]deanol to be a weak competitive inhibitor of the high-affinity transport of [2H4]choline nih.gov. More specifically, deanol acetamidobenzoate has been shown to inhibit the blood-brain barrier transport of choline science.govnih.gov. Competition by deanol with choline for uptake from the bloodstream into the brain was demonstrated through techniques involving simultaneous intracarotid administration of labeled choline with deanol science.govnih.gov. The affinity of the carrier mechanism for deanol has been reported to be at least as great as that for choline, with an inhibition constant for deanol (159 micrograms) being lower than the Michaelis constant for choline itself (442 micrograms) science.govnih.gov. The effect of deanol on brain choline levels is suggested to be a result of both the increase it produces in blood choline and the suppression it causes in choline uptake into the brain science.govnih.gov.

The mechanism by which deanol might influence cholinergic receptors appears to be primarily indirect. While one source suggests that DMAE may stimulate cholinergic receptors nootropicsexpert.com, other research indicates that deanol's potential central cholinergic effects may be a result of increased free choline accumulating in the blood, entering the brain, and subsequently stimulating cholinergic receptors capes.gov.br. This points towards an indirect effect mediated by enhanced choline availability rather than direct binding to cholinergic receptors. Studies on the behavioral effects of deanol in combination with hemicholinium-3, a choline uptake inhibitor, suggest that deanol's effects are dependent on the state of the cholinergic system, implying an interaction with cholinergic mechanisms nih.gov. Cholinergic drugs are broadly categorized as direct-acting (binding to receptors) or indirect-acting (increasing neurotransmitter availability) nih.govdrugbank.comksumsc.com, and the preclinical evidence aligns more with deanol acting indirectly through its effects on choline metabolism and transport.

Preclinical investigations have also explored the incorporation of the deanol moiety into cellular membranes. It has been proposed that in the brain, DMAE can be bound to phospholipids (B1166683), substituting for choline, to form phosphatidyl-dimethylaminoethanol atamanchemicals.comatamankimya.comphysiquebodyshop.com. This phosphatidyl-dimethylaminoethanol is then thought to be incorporated into nerve membranes atamanchemicals.comatamankimya.comphysiquebodyshop.com. The incorporation of phosphatidyl-dimethylaminoethanol into neuronal membranes is hypothesized to increase membrane fluidity and permeability atamanchemicals.comatamankimya.comphysiquebodyshop.com. Studies using fetal rat brain aggregating cell cultures exposed to [3H]DMAE found that a significant percentage of the radioactivity was associated with phosphatidyl-DMAE europa.eu. Research on centrophenoxine, a compound that is metabolized to deanol, also supports the idea that phosphatidyl-DMAE is incorporated into neuronal membranes, and this mechanism has been linked to potential neuroprotective effects and the slowing of age-dependent deteriorations in intracellular physicochemistry nih.gov.

Preclinical Data Highlights:

MechanismKey FindingAnimal Model / SystemSource(s)
Influence on Choline ConcentrationIncreased choline in plasma and brainRats europa.eunih.govnih.gov
Influence on Choline ConcentrationIncreased choline in blood and kidneysMice capes.gov.br
Competitive Inhibition of Choline Transport (in vitro)Weak competitive inhibitor of high-affinity choline transportRat brain synaptosomes nih.gov
Inhibition of Blood-Brain Barrier Choline TransportInhibits transport of choline across the blood-brain barrier; affinity similar to or greater than cholineRats science.govnih.gov
Acetylcholine (B1216132) Synthesis ModulationNot methylated or acetylated to form acetylcholine in brain tissueRats (in vivo and in vitro synaptosomes) europa.eunih.gov
Acetylcholine Synthesis ModulationDid not alter brain acetylcholine concentrationRats (in vivo) nih.gov
Acetylcholine Synthesis Modulation (Derivative)Increased extracellular acetylcholine and choline (DMAE p-Glu)Rats (medial prefrontal cortex) cij.gob.mxresearchgate.net
Membrane IntegrationIncorporated into phospholipids as phosphatidyl-DMAE in the brainSuggested mechanism, Fetal rat brain cell cultures europa.euatamanchemicals.comatamankimya.comphysiquebodyshop.comnih.gov
Membrane IntegrationIncorporation into nerve membranes hypothesized to increase fluidity and permeabilitySuggested mechanism atamanchemicals.comatamankimya.comphysiquebodyshop.com
Modulation of Acetylcholine Synthesis and Turnover Rates

Cellular Antioxidant and Waste Management Mechanisms

Investigations have explored the potential of deanol to influence cellular mechanisms related to antioxidant defense and the management of metabolic waste products.

Lipofuscin is a cellular waste product that accumulates in various tissues, including neural cells, with aging nootropicsexpert.comlifeextension.com. It is a brownish pigment composed of aggregated molecular waste, primarily formed from the inefficient metabolism of fatty acids lifeextension.com. The accumulation of lipofuscin can impair lysosomal function, potentially leading to the buildup of poorly functioning mitochondria and increased production of reactive oxygen species (ROS) researchgate.net. Studies, including those using animal models, have suggested that deanol may have the ability to reduce the accumulation of lipofuscin in neural cells nootropicsexpert.comresearchgate.netbostontestosterone.com. For example, research using injections of Centrophenoxine, which breaks down into deanol, in aged mice showed a reduction in lipofuscin pigment in neurons nootropicsexpert.comresearchgate.net.

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, water, and hydrogen peroxide, including species like superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂) wikipedia.orgnih.govbiologynotesonline.comcellgs.commdpi.com. ROS are generated as byproducts of normal cellular metabolism, particularly in mitochondria, but can cause oxidative damage to cellular components like lipids, DNA, and proteins if not effectively neutralized wikipedia.orgnih.govbiologynotesonline.comcellgs.commdpi.comimrpress.comnih.gov. Cells possess antioxidant defense systems to counteract ROS biologynotesonline.comcellgs.commdpi.comimrpress.comfrontiersin.org. Preclinical investigations suggest that deanol may interact with ROS. Some research indicates that deanol can act as a free radical scavenger lifeextension.comresearchgate.net. Studies utilizing in vitro assays, such as Electron Spectroscopic Resonance (EPR), have provided evidence for deanol's ability to scavenge specific free radicals, including hydroxyl, ascorbyl, and lipid radicals researchgate.net. This scavenging activity is considered a potential mechanism contributing to its observed effects lifeextension.comresearchgate.netresearchgate.net.

Scavenging of Lipofuscin from Neural Cells

Theoretical Neurochemical Pathways of Action

The deanol moiety is theorized to influence neurochemical pathways, particularly those involving choline and acetylcholine. Deanol is an analog of choline and is considered a precursor to acetylcholine researchgate.netresearchgate.netresearchgate.netjebms.orgnih.govresearchgate.net. Acetylcholine is a key neurotransmitter involved in learning and memory jebms.orgnih.govresearchgate.net. Studies in rats have shown that administration of deanol can increase levels of choline in the brain and plasma nih.govnih.gov. It has been suggested that deanol may compete with choline for uptake into the brain via a carrier mechanism, and its affinity for this mechanism may be at least as great as that of choline nih.gov. This increase in brain choline levels could potentially be therapeutically relevant in situations where choline production is reduced or its utilization for acetylcholine synthesis is impaired nih.govnih.gov. While deanol increases brain choline, studies have not consistently shown a direct increase in brain acetylcholine levels following deanol administration nih.govnih.gov. However, the role of acetylcholine extends beyond neurotransmission to include modulation of basic cellular processes researchgate.netresearchgate.net.

Metabolic Fate and Biotransformation of Deanol

Understanding the metabolic fate and biotransformation of deanol is crucial for comprehending its effects.

Enzymatic Demethylation Pathways to Ethanolamine (B43304)

The metabolic processing of deanol involves its biotransformation within the body. Research indicates that deanol undergoes enzymatic demethylation. One significant metabolic pathway for deanol is its conversion to ethanolamine nih.govwikipedia.org. This process involves the removal of methyl groups from the nitrogen atom of deanol. Studies in rats have shown that while deanol is present in the brain after administration, it is not methylated or acetylated in this tissue; however, it is suggested that the remaining dose might be demethylated to ethanolamine and directed towards normal metabolic pathways nih.govnih.gov. In humans, a portion of an administered dose of deanol is excreted unchanged, while the remainder is suggested to undergo demethylation to ethanolamine nih.gov.

Metabolic Pathway of Deanol to Ethanolamine

CompoundTransformation StepProduct
DeanolEnzymatic DemethylationEthanolamine

Preclinical Findings Summary

Area of InvestigationKey FindingsRelevant Section
Membrane Fluidity and PermeabilityNo direct preclinical data on deanol's impact found in provided sources; importance of these properties highlighted.2.1.2.1
Scavenging of LipofuscinSuggested ability to reduce lipofuscin accumulation in neural cells in animal models.2.1.3.1
Interactions with Reactive Oxygen SpeciesIndicated free radical scavenging activity in in vitro assays.2.1.3.2
Theoretical Neurochemical PathwaysAnalog of choline, precursor to acetylcholine; increases brain choline levels in animal studies.2.1.4
Enzymatic Demethylation to EthanolamineMetabolized to ethanolamine in rats and suggested in humans.2.2.1

N-Oxidation Products and Metabolic Profiles

In male Wistar rats, DMAE is rapidly oxidized to its N-oxide, which is identified as the primary urinary metabolite nih.govpharmacompass.comatamankimya.com. However, only a relatively small percentage of the administered dose (13.5% in rats within 24 hours) is eliminated via this route, suggesting that N-oxidation may function as a liver detoxification pathway that competes with other metabolic fates nih.goveuropa.eu. There is also evidence of a reversible reaction between DMAE and its N-oxide europa.eu. In humans, a larger proportion (33%) of an injected dose of DMAE was excreted unchanged nih.govpharmacompass.com.

Incorporation into Phospholipid Biosynthetic Pathways

A significant portion of administered DMAE appears to be routed toward phospholipid biosynthetic pathways nih.govpharmacompass.com. Studies suggest that DMAE can be incorporated into body phospholipids researchgate.net. In the liver, phosphatidyldimethylaminoethanol has been shown to be an immediate precursor of phosphatidylcholine in the de novo synthesis of choline europa.eu. Exogenously administered deanol can also serve as a precursor of phosphoryl and phosphatidylcholine in the liver europa.eu. At the level of the liver and brain, identification of 14C-labeled phosphoryl DMAE (P-DMAE) and glycerophosphatidyl DMAE (GP-DMAE) suggests a biosynthesis similar to that of cephalins and lecithins, with 14C-DMAE being rapidly phosphorylated europa.eu. Phosphatidyl-DMAE can be incorporated into nerve cell membranes, potentially forming a special class of phospholipids karger.com. This incorporation into endogenous lipid-forming pathways is considered a reason for Deanol's relatively low toxicity europa.eu.

Studies using gastrulation/neurulation-stage mouse embryos indicated that DMAE decreased the incorporation of [14C] choline into phosphocholine, phosphatidylcholine, and sphingomyelin (B164518) atamankimya.com.

Metabolite Identification Studies in Preclinical Models

Metabolite identification studies are crucial in preclinical development to understand how a compound is processed by the body asms.orgadmescope.comnih.gov. In preclinical models, DMAE is oxidized to its N-oxide, which is a primary urinary metabolite nih.govatamankimya.comeuropa.euresearchgate.net. The identification of 14C-labeled phosphoryl DMAE (P-DMAE) and glycerophosphatidyl DMAE (GP-DMAE) in the liver and brain of preclinical models indicates the incorporation of DMAE into phospholipid metabolism europa.euresearchgate.net. These findings suggest that DMAE participates in the intermediary metabolism of phospholipids researchgate.net.

Preclinical Models in Deanol Research

Preclinical research on Deanol utilizes various in vitro models to investigate its metabolism and pharmacodynamics.

Preclinical Models in Deanol Research

In Vitro Models for Deanol Metabolism and Pharmacodynamics

In vitro models allow for controlled environments to study specific biochemical processes.

Synaptosomal Preparations for Neurotransmitter Studies

Synaptosomal preparations from rat brain have been used to study Deanol metabolism and its effects on neurotransmitter synthesis, particularly acetylcholine nih.govkarger.comnih.govdntb.gov.ua. In vitro studies using [2H6]deanol showed rapid uptake by rat brain synaptosomes nih.govnih.gov. However, [2H6]deanol was neither methylated nor acetylated in these preparations nih.govnih.gov. [2H6]Deanol was found to be a weak competitive inhibitor of the high-affinity transport of [2H4]choline, which subsequently reduced the synthesis of [2H4]acetylcholine nih.govnih.gov. Synaptosomal membranes have also been used to study the effects of compounds containing the DMAE moiety, such as centro-phenoxine, on membrane properties karger.com.

Liver Microsomal Preparations for Metabolic Profiling

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are involved in Phase I metabolism dls.comevotec.comsrce.hr. These preparations are widely used in preclinical studies to assess the metabolic stability of compounds and identify potential metabolites dls.comevotec.comsrce.hrnuvisan.com. Studies utilizing liver microsomal preparations from various species, including rodents and humans, can provide insights into how the deanol moiety is metabolized srce.hrnuvisan.comdndi.org.

While specific detailed metabolic profiling data for deanol using liver microsomes were not extensively detailed in the provided search results, the technique itself is a standard method in drug metabolism and pharmacokinetics (DMPK) research dls.comsrce.hrnuvisan.com. It involves incubating the compound with liver microsomes and an NADPH-generating system, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the compound's degradation and identify metabolites srce.hrnuvisan.com. The stability of a compound in liver microsomes is indicative of its potential for hepatic clearance in vivo srce.hrnuvisan.com.

In Vivo Animal Models for Neurochemical and Behavioral Investigations

In vivo animal models, particularly rodents, are crucial for investigating the effects of the deanol moiety on brain neurochemistry and behavior, providing a more complex biological context than in vitro studies nih.govfrontiersin.org.

Rodent Models for Brain Choline and Acetylcholine Dynamics

Deanol is considered a precursor to choline and is believed to influence acetylcholine levels in the brain nih.govatamankimya.comcij.gob.mx. Studies in rodent models have investigated this relationship. For instance, administration of deanol to mice has been shown to increase the concentration and turnover rate of free choline in the blood capes.gov.br. Deanol treatment also led to an increase in choline concentration in the kidneys and inhibited the metabolism of administered choline in peripheral tissues capes.gov.br. In the liver, deanol inhibited the phosphorylation of choline but did not affect its oxidation or increase free choline levels capes.gov.br. These findings suggest that deanol may increase blood choline levels by inhibiting its metabolism in peripheral tissues, potentially leading to increased choline availability for the brain capes.gov.br.

Research using intracerebral microdialysis in conscious, freely moving rats demonstrated that administration of dimethylaminoethanol (B1669961) pyroglutamate (B8496135) (DMAE p-Glu), a compound containing the deanol moiety, resulted in dose-dependent increases in extracellular levels of both choline and acetylcholine in the medial prefrontal cortex cij.gob.mxnih.gov. This supports the hypothesis that deanol can influence cholinergic neurotransmission in the brain nih.govcij.gob.mxnih.gov.

Animal Models for Cognitive Performance (e.g., spatial memory, working memory)

Animal models are frequently used to assess the impact of compounds on various aspects of cognitive function, including spatial memory and working memory nih.govfrontiersin.org. Studies involving the deanol moiety have utilized such models.

In rat experiments, dimethylaminoethanol pyroglutamate (DMAE p-Glu) improved performance in spatial memory tests, such as the Morris water maze, and reduced memory deficits induced by scopolamine (B1681570) nih.govresearchgate.net. Scopolamine is an agent known to impair memory by blocking muscarinic acetylcholine receptors, thus creating a model of cholinergic deficit nih.govresearchgate.net. The ability of DMAE p-Glu to counteract these deficits suggests a positive influence on cholinergic-dependent memory processes nih.govresearchgate.net.

Another study using rats showed that dimethylaminoethanol cyclohexyl carboxylate fumarate, another compound containing DMAE, significantly enhanced working memory performance in the radial arm maze nih.gov. These findings from different deanol-containing compounds in various cognitive tasks in rodents indicate a potential for the deanol moiety to improve cognitive performance in animal models nih.govnih.govresearchgate.net.

Electrophysiological Studies (e.g., theta power changes)

Electrophysiological studies in animals, such as recording brainwave activity using electroencephalography (EEG) or local field potentials (LFP), can provide insights into the neural circuits and oscillations associated with cognitive processes biorxiv.org. Theta oscillations (typically 5-12 Hz in rats) in the hippocampus are particularly associated with spatial memory and working memory nih.govresearchgate.net.

While direct studies specifically examining the effect of deanol or deanol orotate (B1227488) on theta power in animal models were not prominently featured in the provided search results, research on other cognitive enhancers and brain regions provides context. For example, studies on other compounds have shown enhancement of theta power as an electrophysiological measure associated with cognitive function in rats researchgate.net. Hippocampal theta activity is known to be modulated by locomotor activity in rats, but it is also observed during periods of spatial decision-making and mnemonic processing researchgate.net. Changes in theta power can indicate alterations in the activity of neural networks involved in learning and memory nih.govresearchgate.net.

Investigations into Cellular Aging Markers (e.g., lipofuscin in animal tissues)

Cellular aging is associated with the accumulation of various markers, one of which is lipofuscin. Lipofuscin is an autofluorescent lipopigment that accumulates within lysosomes in various tissues, including neurons, as a result of the accumulation of oxidized proteins and lipids nih.govfrontiersin.org. Its accumulation is considered a hallmark of cellular aging nih.govfrontiersin.org.

Research suggests that the deanol moiety may play a role in influencing the accumulation of lipofuscin. One source indicates that DMAE inhibits the production of the age-related pigment lipofuscin, which accumulates in aging tissues researchgate.net. The accumulation of lipofuscin can impair lysosomal function, leading to further cellular dysfunction researchgate.net. While detailed data from animal studies specifically quantifying the reduction of lipofuscin in various tissues after deanol administration were not widely available in the search results, the potential for deanol to influence this aging marker has been noted researchgate.net. Studies monitoring lipofuscin accumulation in aging animal eyes by fluorescence spectroscopy demonstrate that this pigment increases with age and can be used as a marker of aging in CNS tissue nih.gov.

Compound Names and PubChem CIDs

Biochemical Significance of the Orotate Moiety

Orotate (B1227488) in Pyrimidine (B1678525) Nucleotide De Novo Synthesis

Orotate is a central component of the de novo pyrimidine nucleotide synthesis pathway, often referred to as the "orotate pathway". caldic.comnih.govresearchgate.netnih.gov This conserved metabolic route is responsible for building pyrimidine nucleotides from simpler precursors. caldic.com

Role of Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Orotate Formation

The formation of orotate is a crucial step in the de novo pyrimidine synthesis pathway. It is produced through the oxidation of dihydroorotate, a reaction catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH). caldic.comomicsonline.orgwikipedia.orgportlandpress.com In mammalian cells, DHODH is uniquely located on the outer surface of the inner mitochondrial membrane. caldic.comnih.govwikipedia.orgportlandpress.com This enzyme facilitates the ubiquinone-mediated oxidation of dihydroorotate to orotate, thereby establishing a functional link between pyrimidine biosynthesis and the mitochondrial respiratory chain. caldic.comportlandpress.com

Contribution to Intracellular Nucleotide Pools and Cellular Proliferation

Following its formation, orotate is converted into uridine (B1682114) monophosphate (UMP) by the enzyme UMP synthase. caldic.comnih.govresearchgate.netwikipedia.orgncats.ionih.govfrontiersin.org UMP synthase is a bifunctional enzyme possessing both orotate phosphoribosyltransferase (OPRT) and orotidine (B106555) monophosphate decarboxylase (OMPdecase) activities. nih.govwikipedia.orgncats.ionih.govfrontiersin.org UMP serves as the foundational precursor for the synthesis of other essential pyrimidine nucleotides, including UDP, UTP, and CTP. caldic.comnih.govwikipedia.org These nucleotides are indispensable for critical cellular functions such as RNA and DNA synthesis, as well as various other metabolic processes. caldic.comnih.govwikipedia.org The availability of orotate thus directly contributes to maintaining the intracellular nucleotide pools necessary for these processes. nih.govnih.govkuleuven.beoup.com Research indicates that orotate can influence cellular proliferation, potentially through its impact on nucleotide synthesis or interactions with signaling pathways like mTORC1. nih.govnih.govdoaj.org Studies have demonstrated that administration of orotate can lead to an increase in ribosome numbers, suggesting a role in promoting RNA and protein synthesis, which are vital for cell growth and development. ncats.io

Orotate's Involvement in Broader Metabolic Pathways

Beyond its direct role in pyrimidine synthesis, orotate is implicated in broader metabolic interactions.

Linkages to Acyl Carnitine Metabolic Pathways

The orotate moiety has been noted in the context of interactions with acyl carnitine metabolic pathways, particularly when administered as part of a complex like carnitine orotate. Studies investigating carnitine orotate complex have explored its effects on conditions such as insulin (B600854) resistance and hepatic steatosis, suggesting potential influences on fatty acid and glucose metabolism, possibly mediated through pathways involving carnitine acetyltransferase. nih.govmdpi.comnih.govresearchgate.net The inclusion of orotic acid in acyl carnitine profiles in metabolic investigations further highlights a connection between orotate and the assessment of fatty acid metabolism. sheffieldchildrens.nhs.uk While the precise independent role of the orotate moiety in these pathways, separate from the effects of the cation it is paired with, requires further elucidation, its presence in such complexes indicates an intersection with these metabolic areas.

Orotate as a Salt Counter-ion in Bioactive Compounds

Orotate is frequently utilized as a salt counter-ion for various bioactive compounds and minerals in pharmaceutical and nutritional contexts. nih.govomicsonline.orgwikipedia.orgresearchgate.netgoogle.comcancer.govdrugbank.comresearchgate.netresearchgate.netscribd.com This application leverages the chemical properties of the orotate anion to form salts with organic cations or metal ions. wikipedia.orgresearchgate.net The formation of orotate salts can offer advantages such as improved bioavailability, enhanced solubility, or increased stability of the parent compound. google.comresearchgate.netresearchgate.net Examples of compounds formulated as orotate salts include lithium orotate, magnesium orotate, and carboxyamidotriazole (B1668434) orotate, among others. nih.govomicsonline.orgwikipedia.orgresearchgate.netcancer.govdrugbank.com Research has explored the use of orotate salts as a strategy to optimize the delivery and potential therapeutic profiles of various agents. google.comcancer.govresearchgate.netresearchgate.net

The use of orotate as a counter-ion can significantly impact the solubility of a compound, as demonstrated in studies. For instance, the solubility of Bilastine was shown to increase when formulated as an orotate salt: researchgate.net

CompoundSolventSolubility Increase (fold)
Pure BilastinePurified water1
Bilastine OrotatePurified water4
Pure Bilastine0.1N HCl1
Bilastine Orotate0.1N HCl1.2

This table illustrates the potential of the orotate counter-ion to enhance the aqueous solubility of certain compounds. researchgate.net

Integrated Research Approaches for Deanol Orotate

Synthetic Methodologies for Deanol Orotate (B1227488) and Related Forms

The synthesis of Deanol orotate involves the reaction between Deanol and orotic acid to form a salt. Deanol itself is an organic compound containing both a tertiary amine and a primary alcohol functional group. wikipedia.org It is commonly prepared by the ethoxylation of dimethylamine. wikipedia.org Orotic acid is a pyrimidinemonocarboxylic acid. nih.gov The formation of this compound is a salt formation reaction between the basic amine group of Deanol and the acidic carboxyl group of orotic acid.

Strategies for Preparation of this compound Salt

The preparation of this compound salt typically involves combining Deanol and orotic acid under controlled conditions to facilitate the formation of the ionic compound. This compound has a molecular weight of 245.23 g/mol and a chemical formula of C9H15N3O5. microsin.ro It is also known by synonyms such as DMAE orotate and orotic acid diaminoethanol salt. microsin.ro The synthesis would generally involve dissolving or suspending the reactants in a suitable solvent and allowing the salt formation to occur, followed by isolation and purification of the resulting this compound.

Comparison with Synthesis of Other Deanol Salts (e.g., bitartrate, acetamidobenzoate, aceglumate, glutamate, pidolate, bisorcate)

Deanol forms salts with various acids, including bitartrate, acetamidobenzoate, aceglumate, glutamate, pidolate, and bisorcate. ataman-chemicals.com The synthesis of these salts also involves the reaction of Deanol with the corresponding acid.

Deanol bitartrate: This salt is synthesized through the reaction of dimethylaminoethanol (B1669961) (Deanol) with tartaric acid. ontosight.ai It is a white powder with a molecular weight of 239.224 g/mol and a melting point of 111–113 °C. wikipedia.org It is slightly soluble in water. wikipedia.org

Deanol acetamidobenzoate: This is a salt formed between Deanol and 4-(acetamido)benzoic acid. nist.gov Its molecular formula is C13H20N2O4. nih.gov

Deanol aceglumate: This salt is formed from Deanol and N-Acetyl-L-glutamic acid. nih.gov Its molecular weight is 278.30 g/mol . nih.gov

Deanol glutamate: This salt is formed from Deanol and glutamic acid (specifically, L-glutamic acid). nih.govinvivochem.cn Its molecular weight is 236.27 g/mol . nih.gov

Deanol pidolate: This salt is formed from Deanol and pyroglutamic acid (5-Oxo-L-proline). nih.gov Its molecular weight is 218.25 g/mol . nih.gov

Deanol bisorcate: This compound is listed with a molecular formula of C13H27N3O5 and a PubChem CID of 57354184. nih.gov Another entry lists Deanol bisorcate with a molecular formula of C9H16N2O4 and a PubChem CID of 65977, describing it as (2S)-2,5-diacetamidopentanoic acid. uni.lu Further information clarifies that Deanol bisorcate is N2,N5-Diacetyl-L-ornithine, compound with 2-(dimethylamino)ethanol (1:1). nih.gov

While the general principle of salt formation between Deanol and an acid applies to all these compounds, the specific reaction conditions, stoichiometry, and purification methods would vary depending on the acid used and the desired physical properties of the resulting salt.

Novel Synthetic Routes and Optimization for Purity

Information regarding novel synthetic routes specifically for this compound and optimization for its purity was not extensively available in the search results. However, optimization of purity in salt synthesis typically involves controlling reaction parameters such as temperature, solvent selection, reaction time, and reactant ratio, followed by appropriate crystallization or other purification techniques. Achieving high purity is crucial for pharmaceutical applications.

Advanced Analytical Method Development and Validation for this compound

Analytical methods are essential for the identification, quantification, and quality control of this compound.

Chromatographic Techniques for Quantitative Estimation and Identification

Chromatographic techniques are widely used for the analysis of pharmaceutical compounds and their salts, offering separation, identification, and quantification capabilities.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a common technique for analyzing polar and semi-polar compounds like Deanol salts. While specific validated HPLC methods for this compound were not detailed in the search results, HPLC methodologies have been developed for the analysis of Deanol and other Deanol salts. For instance, HPLC has been used for the quantitative determination of dimethylaminoethanol in cosmetic formulations. thegoodscentscompany.com RP-HPLC is suitable for compounds that have some degree of hydrophobicity, which would include the orotate anion and the Deanol cation. Method development for this compound using RP-HPLC would involve selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition (a mixture of water and miscible organic solvents, often with a buffer to control pH), flow rate, and detection wavelength (typically UV detection if the compounds have chromophores). Validation of such a method would follow guidelines from regulatory bodies, assessing parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely applied in metabolic profiling studies. nih.govnih.govsemanticscholar.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. biocrates.compsu.edu While Deanol itself is a relatively volatile compound and can be analyzed by GC-MS, as indicated by a NIOSH method for 2-dimethylaminoethanol in air using GC with flame ionization detection nih.gov, this compound is a salt and less volatile. Direct GC-MS analysis of this compound would likely be challenging without prior derivatization to convert it into a more volatile form.

Metabolic profiling using GC-MS typically involves the extraction and derivatization of metabolites from biological samples, followed by chromatographic separation and detection by mass spectrometry. nih.govnih.govpsu.edu The resulting mass spectra can be compared against spectral libraries for identification. nih.govpsu.edu In the context of this compound, GC-MS could potentially be applied to study volatile metabolites derived from Deanol or orotic acid, or to analyze derivatized Deanol or orotic acid after the salt is dissociated and the components are isolated. Studies on metabolic profiling using GC-MS have identified various classes of compounds, including amino acids, organic acids, and fatty acids, in different biological matrices. nih.govsemanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Accurate Mass (HRAM) MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique extensively used for the analysis of polar and non-volatile compounds, making it well-suited for the analysis of salts like this compound and its potential metabolites in biological matrices. biocrates.compsu.edu LC-MS/MS involves the separation of analytes by liquid chromatography followed by their detection and fragmentation in a tandem mass spectrometer. biocrates.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity for targeted analysis. wiley.com

Research has successfully employed LC-MS/MS for the quantitative detection of Deanol-N-oxide, a metabolite of Deanol, in urine. wiley.comnih.gov This method involved using a UPLC system coupled with a triple quadrupole MS detector. wiley.com The mobile phases consisted of water and acetonitrile (B52724) with formic acid, and separation was achieved on a C6-Phenyl column. wiley.com Detection was performed using positive electrospray ionization (ESI) and MRM. wiley.com This demonstrates the applicability of LC-MS/MS for analyzing Deanol-related compounds in biological samples.

High-Resolution Accurate Mass (HRAM) MS, often coupled with liquid chromatography (LC-HRAM MS), provides highly accurate mass measurements, which are crucial for the confident identification of compounds, including unknowns, and for differentiating between isobaric and isomeric species. biocrates.com HRAM MS can be performed using various mass analyzers such as Orbitrap or time-of-flight (TOF). biocrates.comlcms.cz In metabolic profiling and sports drug testing, LC-HRAM MS has been used to analyze a wide range of metabolites, including orotate. biocrates.com The high mass accuracy and full-scan capabilities of HRAM MS allow for both targeted and untargeted analysis of this compound and its transformation products.

Ultra-Performance Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS)

Ultra-Performance Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) is a powerful platform for comprehensive metabolic profiling and accurate mass measurements. frontiersin.orgfrontiersin.orgnih.govresearchgate.net UPLC provides enhanced chromatographic resolution and speed compared to conventional HPLC. frontiersin.org ESI is a soft ionization technique suitable for polar and ionic compounds like this compound. biocrates.comresearchgate.net The Q-TOF mass analyzer provides both quadrupole's precursor ion selection capabilities and TOF's high resolution and accurate mass measurements. frontiersin.orgnih.gov

UPLC-ESI-Q-TOF-MS has been utilized for untargeted metabolomics analysis in various studies, demonstrating its capability to detect and identify a wide range of phytochemicals and metabolites in complex biological and plant extracts. frontiersin.orgfrontiersin.orgnih.gov This technique would be valuable for the comprehensive analysis of this compound, allowing for the identification of the intact salt, its dissociation products (Deanol and orotic acid), and potential in vivo or in vitro transformation products through accurate mass measurements and fragmentation patterns.

Ion Mobility Mass Spectrometry (IM-MS) Applications

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge as they travel through a gas-filled cell under the influence of an electric field. researchgate.netnih.govresearchgate.net When coupled with MS, IM-MS provides an additional dimension of separation, which is particularly useful for resolving isomeric and isobaric compounds that may not be fully separated by chromatography alone. researchgate.netresearchgate.net

IM-MS has found applications in metabolomics and lipidomics to enhance the separation and identification of complex mixtures of analytes. researchgate.netresearchgate.net It can provide information on the collision cross-section (CCS) of ions, which is a physical property related to their shape and can aid in compound identification. researchgate.net For this compound, IM-MS could potentially be used to separate different ionic forms or complexes, distinguish it from other compounds with similar mass-to-charge ratios, and provide structural insights based on its gas-phase conformation. IM-MS has been shown to improve resolution and reduce chemical noise in metabolomics studies. researchgate.net

Spectroscopic Techniques for Characterization and Quantification (e.g., UV-Spectrophotometry, Spectrofluorimetry)

Spectroscopic techniques, such as UV-Spectrophotometry and Spectrofluorimetry, can provide complementary information for the characterization and quantification of this compound, provided the molecule or its components exhibit the necessary optical properties.

UV-Visible (UV-Vis) Spectrophotometry measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.comthermofisher.comresearchgate.net This technique is useful for quantifying compounds that contain chromophores, functional groups that absorb UV or visible light. Orotic acid, being a heterocyclic compound with double bonds, is expected to have UV absorbance properties. Deanol itself has limited UV absorbance. Therefore, UV-Spectrophotometry could potentially be used to quantify this compound by monitoring the absorbance of the orotate component, assuming there are no significant interferences from the matrix. UV-Vis spectrophotometry is a widely used method for quantitative analysis in various fields, including pharmaceuticals, and can be used to determine the concentration of a compound using the Lambert-Beer law. researchgate.nethilarispublisher.com

Spectrofluorimetry measures the fluorescence emitted by a compound after excitation at a specific wavelength. This technique is typically more sensitive than UV-Vis spectrophotometry but requires the analyte to be fluorescent. It is not readily apparent from the chemical structures of Deanol or orotic acid that this compound would be intrinsically fluorescent. However, derivatization with a fluorescent label could enable its detection by spectrofluorimetry. There is no specific information in the provided search results regarding the application of spectrofluorimetry for the analysis of this compound or its components.

Method Validation Parameters and Compliance (e.g., Accuracy, Precision, Linearity, Specificity, Robustness, Limit of Detection, Limit of Quantification)

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. certified-laboratories.comfda.goveurachem.org Key method validation parameters include accuracy, precision, linearity, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). certified-laboratories.comresearchgate.net These parameters are evaluated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). certified-laboratories.comeurachem.orgresearchgate.net

Accuracy: Assesses how close the measured values are to the true concentration of the analyte. certified-laboratories.com It is often expressed as the percentage recovery of a spiked amount. certified-laboratories.com

Precision: Describes the agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. It is usually expressed as relative standard deviation (RSD) and includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Linearity: Evaluates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. certified-laboratories.comresearchgate.net A calibration curve is typically generated to assess linearity. certified-laboratories.com

Specificity/Selectivity: Ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. certified-laboratories.comfda.gov

Robustness: Examines the capacity of the method to remain unaffected by small, deliberate variations in method parameters. certified-laboratories.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. certified-laboratories.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. certified-laboratories.comresearchgate.net

For the LC-MS/MS method developed for Deanol-N-oxide in urine, validation parameters including specificity, linearity, precision, LOQ, and LOD were successfully evaluated. wiley.comnih.gov The LOD and LOQ for Deanol-N-oxide were reported as 0.05 µg/mL and 0.15 µg/mL, respectively. nih.gov This exemplifies the validation process applied to the analysis of Deanol-related compounds.

Sample Preparation Techniques for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, serum, or urine requires effective sample preparation techniques to isolate and concentrate the analyte while removing interfering substances. slideshare.netresearchgate.netnih.gov Biological matrices contain a variety of endogenous compounds, such as proteins, lipids, and salts, which can interfere with chromatographic separation and mass spectrometric detection, potentially causing matrix effects like ion suppression or enhancement. researchgate.net

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.netresearchgate.netresearchgate.net

Protein Precipitation: A simple and rapid method that involves adding an organic solvent or acid to the biological sample to precipitate proteins, which are then removed by centrifugation or filtration. slideshare.netresearchgate.net This technique is often used as a preliminary step.

Liquid-Liquid Extraction (LLE): Based on the partitioning of the analyte between two immiscible liquid phases. slideshare.netresearchgate.net The choice of solvents depends on the polarity of the analyte. LLE can be effective for isolating analytes from complex matrices but can be time-consuming and may require relatively large volumes of solvents. researchgate.net

Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid stationary phase to selectively retain the analyte or remove interferences from the sample solution. slideshare.netresearchgate.net SPE offers better selectivity and cleaner extracts compared to protein precipitation and LLE, and it can also be used to concentrate the analyte. researchgate.net Various SPE sorbents are available, allowing for the optimization of the extraction based on the chemical properties of the analyte.

The choice of sample preparation technique for this compound would depend on the specific biological matrix, the concentration of the analyte, and the chosen analytical method. Techniques like SPE or protein precipitation followed by LC-MS/MS analysis are commonly employed for the analysis of polar compounds and salts in biological fluids.

Preclinical Pharmacokinetic and Metabolic Profiling of this compound

Pharmacokinetic studies aim to quantify the time course of a drug and its metabolites in the body, providing essential data on exposure levels and disposition. Metabolic profiling identifies the chemical transformations the compound undergoes.

Absorption, Distribution, and Elimination Studies in Animal Models

Studies in animal models, such as rats, are conducted to characterize the absorption, distribution, and elimination of this compound guidetopharmacology.orgwikipedia.orgnih.gov. These investigations typically involve administering the compound and then measuring its concentration in biological matrices like plasma, urine, and feces over time. The goal is to understand the rate and extent to which this compound enters the systemic circulation, how it is distributed to various tissues and organs, and the primary routes and rates by which it is removed from the body.

For related compounds like Deanol (dimethylaminoethanol), studies in Wistar Han rats and B6C3F1 mice following oral or intravenous administration have shown excretion in urine and as exhaled CO2, with moderate tissue retention. nih.gov Brain concentrations of Deanol were found to be low, with no accumulation observed in these studies. nih.gov

Identification of Specific this compound Metabolites in Biological Fluids and Tissues

A key aspect of preclinical profiling is the identification of metabolites formed from this compound. This involves analyzing biological fluids (e.g., plasma, urine, bile) and tissues from animal models to detect and characterize the chemical structures of these metabolic products guidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govnih.gov. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are commonly employed for this purpose.

Studies on the metabolic fate of related compounds like Deanol in rats have identified metabolites such as DMAE N-oxide and N,N-dimethylglycine in urine. nih.gov The identification of metabolites helps to understand the biotransformation pathways of the parent compound and to assess the potential biological activity or toxicity of its breakdown products. Research in rats involving other compounds has demonstrated the identification of metabolites in plasma, bile, urine, and feces, with metabolic pathways including processes like hydroxylation, methylation, glucuronidation, acetylation, and sulfation. mdpi.com

Investigation of Flip-Flop Kinetics and Sustained Pharmacokinetic Profiles in Preclinical Studies

The investigation of flip-flop kinetics and sustained pharmacokinetic profiles is an important consideration in preclinical studies, particularly for orally administered compounds ataman-kimya.comresearchgate.net. Flip-flop kinetics occur when the rate of absorption of a drug is slower than its rate of elimination. wikipedia.org In such cases, the terminal phase of the plasma concentration-time curve is dictated by the absorption rate constant (ka) rather than the elimination rate constant (ke). wikipedia.org This can result in a prolonged presence of the drug in the system.

Preclinical studies may reveal that this compound exhibits a sustained pharmacokinetic profile, which could be indicative of absorption rate-limited disposition or other factors influencing its release and uptake over an extended period ataman-kimya.comresearchgate.net. This phenomenon has been observed with various compounds in preclinical settings, where prolonged absorption kinetics can be apparent, sometimes dependent on the dose administered. plos.org Understanding whether this compound demonstrates flip-flop kinetics or a sustained release characteristic in animal models provides valuable insights into its potential in vivo behavior and the duration of exposure.

Theoretical Frameworks for Deanol Orotate Research and Potential Academic Applications

Hypothesized Synergistic or Complementary Effects of Deanol and Orotate (B1227488) Moieties at a Molecular Level

The theoretical basis for investigating Deanol orotate often centers on the hypothesized synergistic or complementary effects of its two components at a molecular level. Deanol (2-(dimethylamino)ethanol) has been studied for its potential role as a precursor to acetylcholine (B1216132), a crucial neurotransmitter involved in cognitive functions such as memory and learning. ontosight.ainih.govnih.gov An increase in acetylcholine levels is theoretically linked to enhanced neurotransmission. Orotic acid, on the other hand, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are fundamental building blocks for DNA and RNA synthesis, as well as being involved in various metabolic processes. ontosight.aiomicsonline.orgresearchgate.netreactome.org

Exploration of this compound's Potential Impact on Pyrimidine Metabolism and Neurotransmission Pathways

Research frameworks exploring this compound's potential impact focus on its influence on pyrimidine metabolism and neurotransmission pathways. Orotic acid is directly involved in the pyrimidine synthesis pathway, where it is converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyl transferase (OPRTase), and subsequently to uridine (B1682114) 5'-monophosphate (UMP) by orotidine 5'-monophosphate decarboxylase (OMPase). researchgate.netreactome.org This pathway is essential for the production of pyrimidine nucleotides (cytidine triphosphate (CTP), thymidine (B127349) triphosphate (TTP), and uridine triphosphate (UTP)), which are vital for nucleic acid synthesis, cell division, and various coenzyme functions. omicsonline.org The presence of orotate in this compound could theoretically enhance the availability of a precursor for pyrimidine synthesis, thereby potentially influencing cellular growth, repair, and metabolic efficiency.

Concurrently, the Deanol component is hypothesized to interact with neurotransmission systems, primarily through its potential relationship with acetylcholine. While the exact mechanism by which Deanol might influence acetylcholine levels is still debated, one hypothesis suggests it could serve as a precursor. nih.govnih.gov Acetylcholine is a major neurotransmitter in both the central and peripheral nervous systems, playing critical roles in muscle control, memory, attention, and mood. ontosight.ai By potentially influencing acetylcholine pathways, this compound could theoretically impact synaptic plasticity and neuronal communication. The exploration within this framework involves investigating how the metabolic support provided by orotate might complement or enhance the potential effects of Deanol on neurotransmission.

Conceptualization of this compound's Role in Research Models for Age-Related Cellular Processes

The conceptualization of this compound's role in research models for age-related cellular processes stems from the understanding of aging as a multifactorial process involving cumulative cellular damage, metabolic decline, and impaired cellular communication. Age-related cellular processes include cellular senescence, mitochondrial dysfunction, increased oxidative stress, and chronic low-grade inflammation, all of which can impact tissue and organ function, particularly in the brain. nih.govnih.govmdpi.complos.orgmdpi.com

Given the hypothesized effects of this compound on both nucleotide metabolism and neurotransmission, researchers may conceptualize its use in aging models to investigate its potential to mitigate age-associated cellular and functional decline. For instance, in models of age-related cognitive impairment, this compound could be explored for its potential to support neuronal health and synaptic function via the Deanol component, while the orotate component might theoretically support cellular repair and maintenance processes that become less efficient with age due to declining nucleotide synthesis or metabolic capacity. Research models, such as induced aging models, could be utilized to study how this compound might influence markers of cellular senescence, mitochondrial function, or neurotransmitter balance in the context of aging. plos.org The theoretical framework here posits that supporting both metabolic and neurotransmitter pathways could have a beneficial impact on the cellular resilience and function compromised during aging.

Structural Activity Relationship (SAR) Studies for this compound and Analogs

Structural Activity Relationship (SAR) studies for this compound and its analogs would involve systematically altering the chemical structure of the compound to understand how specific structural modifications influence its biological activity. While specific published SAR studies on this compound were not found in the initial search, this type of research is a fundamental aspect of drug discovery and development. way2drug.com

For this compound, SAR studies could explore modifications to the Deanol moiety (e.g., altering the alkyl groups attached to the nitrogen, or modifying the ethanolamine (B43304) chain) or the orotate moiety (e.g., substitutions on the pyrimidine ring). google.com Researchers would synthesize these modified compounds (analogs) and then evaluate their effects in relevant biological assays, such as those measuring acetylcholine synthesis or release, or those assessing parameters of pyrimidine metabolism. By correlating the structural changes with observed changes in activity, SAR studies aim to identify key structural features responsible for the compound's effects and to potentially design analogs with improved potency, specificity, or pharmacokinetic properties. This research would be crucial for a deeper understanding of how this compound interacts with its biological targets and for the rational design of related compounds with potentially enhanced academic or therapeutic relevance.

Future Directions in this compound Mechanistic Research and Preclinical Efficacy Studies

Future directions in this compound research involve a more in-depth exploration of its precise mechanisms of action and rigorous preclinical efficacy studies. As highlighted by the limited specific research on the compound itself, a critical future step is to move beyond theoretical hypotheses based on its components and conduct direct investigations into how this compound behaves within biological systems. ontosight.ai

Mechanistic research should aim to definitively determine how this compound is metabolized and distributed within the body, how the Deanol and orotate moieties are released or act in concert, and their specific interactions with enzymes, receptors, and metabolic pathways. For instance, clarifying the extent to which the Deanol component contributes to acetylcholine synthesis in vivo when administered as this compound is a key area for future study. nih.gov Similarly, detailed studies on how the orotate component influences pyrimidine pools and downstream processes like DNA/RNA synthesis and energy metabolism are warranted. omicsonline.org

Preclinical efficacy studies in relevant in vitro and in vivo models are essential to evaluate the potential academic applications of this compound. This could include studies in cellular models of neuronal dysfunction or metabolic stress, as well as in animal models relevant to age-related cognitive decline or other conditions where supporting neurotransmission and cellular metabolism is hypothesized to be beneficial. ontosight.aiplos.org These studies should be designed with robust methodologies to provide clear evidence of efficacy and to further elucidate the underlying mechanisms. Future research should also consider potential interactions with other biological molecules and pathways. nih.gov Ultimately, a comprehensive understanding of this compound's mechanisms and a solid foundation of preclinical efficacy data are necessary to determine its potential for future academic or translational pursuits. ontosight.airesearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Deanol7902
Orotic Acid976
This compound1446-06-6
Acetylcholine187
Uridine 5'-monophosphate (UMP)617
Orotidine 5'-monophosphate (OMP)616
Cytidine triphosphate (CTP)608
Thymidine triphosphate (TTP)610
Uridine triphosphate (UTP)615

Data Table: Key Hypothesized Mechanisms of this compound Components

ComponentPrimary Hypothesized MechanismRelated Biological Processes
DeanolPutative Acetylcholine PrecursorNeurotransmission, Memory, Cognitive Function
OrotateIntermediate in Pyrimidine BiosynthesisDNA/RNA Synthesis, Cellular Metabolism, Energy Production

Data Table: Potential Areas of Academic Application Based on Component Properties

Area of ApplicationRationale based on Deanol ComponentRationale based on Orotate Component
Research Models for Cognitive FunctionPotential to support acetylcholine-dependent processes. ontosight.ainih.govnih.govSupport for neuronal health and plasticity through nucleotide metabolism. ontosight.aiomicsonline.org
Research Models for Cellular AgingPotential to influence neuronal resilience.Support for cellular repair, maintenance, and metabolic efficiency. omicsonline.org
Studies of Pyrimidine MetabolismIndirect influence through cellular health.Direct involvement as a metabolic intermediate. omicsonline.orgresearchgate.netreactome.org
Studies of Neurotransmission PathwaysDirect potential influence on cholinergic system. ontosight.ainih.govnih.govPotential indirect support through overall cellular energy and health.

Q & A

Q. What neurochemical mechanisms underlie lithium orotate’s modulation of neurotrophins like BDNF and NGF in neuronal function?

Methodological Approach: Utilize in vitro neuronal cell models to measure lithium orotate’s dose-dependent effects on BDNF/NGF expression via ELISA or qPCR. Compare results to lithium carbonate to assess bioavailability differences. In vivo, employ rodent models of depression or neurodegeneration, administering lithium orotate (e.g., 150 mg/kg/day) and analyzing hippocampal BDNF levels via immunohistochemistry .

Q. How is urinary orotate validated as a biomarker for defects in carbamoylphosphate utilization?

Methodological Approach: Collect urine samples from patients with urea cycle disorders (e.g., OTC deficiency) and quantify orotate via HPLC or LC-MS. Normalize to creatinine levels. Compare with age-matched controls and correlate with clinical parameters (e.g., hyperammonemia severity). Validate sensitivity by tracking orotate levels pre/post-treatment (e.g., in OTC3 patient, where normalization occurred post-therapy) .

Q. What standardized protocols ensure reproducibility in assessing lithium orotate’s efficacy for alcoholism or bipolar disorder?

Methodological Approach: Design double-blind, placebo-controlled trials with strict inclusion criteria (e.g., DSM-V diagnosis). Use validated scales (e.g., HAM-D for depression, AUDIT for alcoholism). Standardize dosing (e.g., 150 mg/day for 6 months) and control for confounders like concomitant medications. Replicate Sartori et al.’s (1986) open-study design but address limitations (e.g., small sample size, lack of blinding) .

Advanced Research Questions

Q. How do structural differences in orotate-metabolizing enzymes (e.g., orotate phosphoribosyltransferase) between Plasmodium falciparum and Schistosoma mansoni explain contradictory metabolic channeling effects?

Methodological Approach: Perform comparative enzymology using purified enzymes from both organisms. Analyze kinetic parameters (Km, Vmax) and assess substrate channeling via isotopic tracing. Use cryo-EM or X-ray crystallography to resolve structural differences (e.g., low-complexity insertions in P. falciparum enzymes) that disrupt channeling. Validate via gene knockout/knock-in models .

Q. What methodological challenges arise in reconciling contradictory clinical data on lithium orotate’s neuroprotective efficacy across studies?

Methodological Approach: Conduct a meta-analysis of existing clinical studies (e.g., Sartori 1986, Lakhan 2008) using PRISMA guidelines. Evaluate bias via Cochrane Risk of Tool. Address heterogeneity in dosing, patient populations, and outcome measures. Use subgroup analysis to identify confounding variables (e.g., comorbid conditions, concurrent therapies) .

Q. How can NMR crystallography and DFT-GIPAW calculations resolve the structural stability of lithium orotate monohydrate?

Methodological Approach: Synthesize lithium orotate monohydrate and characterize via TGA to confirm hydration stability. Acquire solid-state NMR spectra (¹³C, ⁷Li) and compare with DFT-GIPAW-predicted chemical shifts. Resolve hydrogen-bonding networks and lithium coordination geometry via X-ray diffraction. Validate computational models by replicating experimental NMR assignments .

Q. What experimental frameworks (e.g., PICOT) optimize study design for investigating lithium orotate’s anti-inflammatory effects in neurodegenerative models?

Methodological Approach: Apply PICOT:

  • P : Rodent models of neuroinflammation (e.g., LPS-induced).
  • I : Lithium orotate (e.g., 2 mg/kg/day).
  • C : Lithium carbonate or placebo.
  • O : Reductions in pro-inflammatory cytokines (IL-6, TNF-α) via multiplex assays.
  • T : 4–8 weeks. Use longitudinal designs and power analysis to determine sample size. Incorporate translational endpoints (e.g., PET imaging for microglial activation) .

Data Contradiction Analysis

Q. Why do urinary orotate and α-ketoglutaramate (KGM) levels show discordant sensitivity in diagnosing CPS-I vs. OTC deficiency?

Resolution: Urinary orotate is specific to carbamoylphosphate utilization defects (e.g., OTC deficiency), while KGM reflects synthesis defects (e.g., CPS-I). In CPS-I, carbamoylphosphate scarcity limits orotate production, but accumulated glutamate derivatives elevate KGM. Validate via enzymology: Measure CPS-I activity in liver biopsies and correlate with metabolite ratios .

Q. How do conflicting reports on lithium orotate’s efficacy in bipolar disorder reflect methodological variability?

Resolution: Early open-label studies (e.g., Nieper 1973) reported mood stabilization but lacked blinding/placebo controls. Later reviews (e.g., Lakhan 2008) highlight dosing inconsistencies (5–20 mg elemental Li vs. 300–600 mg in carbonate form). Standardize trials using DSM criteria, fixed elemental Li doses, and active comparators (e.g., valproate) .

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Feasible Synthetic Routes

Reactant of Route 1
Deanol orotate
Reactant of Route 2
Deanol orotate

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